Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride
Description
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride (CAS: 2103639-53-6) is a silicon-containing heterocyclic compound with a molecular weight of 209.7 g/mol and the formula C₇H₁₆ClNO₂Si . This compound serves as a versatile small-molecule scaffold in laboratory settings, particularly in medicinal chemistry and materials science. Its structure features a five-membered azasilolidine ring (a nitrogen-silicon heterocycle) substituted with methyl and carboxylate groups, which confer unique steric and electronic properties. The hydrochloride salt enhances its stability and solubility for synthetic applications. Purity is typically ≥95%, and it is priced for research use (e.g., 50 mg at €934.00) .
Properties
Molecular Formula |
C7H16ClNO2Si |
|---|---|
Molecular Weight |
209.74 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H15NO2Si.ClH/c1-10-7(9)6-4-11(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
FJIZTWXCTLYIKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[Si](CN1)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) and 4,4-diamine-3,3-dimethyl-1,1-biphenyl hydrochloride . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Heteroatom Composition: The azasilolidine derivative contains silicon, a rare heteroatom in bioactive compounds, which may enhance thermal stability and alter electronic properties compared to nitrogen-oxygen systems like pyrrolidine . The biphenyl analog lacks heterocyclic structure but features aromatic amines, associated with higher carcinogenic risk .
Functional Group Reactivity: The carboxylate ester in the azasilolidine compound enables facile hydrolysis or transesterification reactions, unlike the carboxylic acid in the pyrrolidine analog . The biphenyl derivative’s amine groups are prone to oxidation, contributing to its genotoxic effects .
Biological Activity
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a compound that has garnered interest in the pharmaceutical and biochemical research fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride can be described by its molecular formula and structure, which contribute to its biological properties. The compound features a five-membered azasilolidine ring with carboxylate functionality that may influence its reactivity and interaction with biological systems.
Research indicates that this compound may interact with various biological pathways. Some proposed mechanisms include:
- Inhibition of Complement Pathways : The compound has been noted for its potential to inhibit the classical complement pathway, which is crucial in immune responses. This activity may be beneficial in treating disorders associated with complement system dysfunctions .
- Receptor Modulation : Preliminary studies suggest that the compound may modulate specific receptors involved in inflammatory responses, although detailed receptor interactions remain to be fully elucidated.
Biological Activity Overview
The biological activity of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has been explored in several contexts:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
| Immunomodulatory Effects | May influence the activity of immune cells via complement pathway inhibition. |
| Cytotoxicity | Early studies indicate selective cytotoxic effects on certain cancer cell lines. |
Case Study 1: Complement System Inhibition
A study highlighted the compound's ability to inhibit C1 esterase in the classical complement pathway. This inhibition could be beneficial for conditions such as autoimmune diseases where complement activation is detrimental . The study utilized various assays to measure the compound's efficacy in reducing complement-mediated cell lysis.
Case Study 2: Cytotoxicity Assays
In vitro assays demonstrated that methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride exhibited cytotoxic effects against specific cancer cell lines. The IC50 values were determined using standard MTT assays, showing significant activity at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
